N-isopropyl-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide
Description
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Properties
IUPAC Name |
N-propan-2-yl-3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2S/c1-8(2)19-13(22)21-6-9(7-21)23-14-20-12-10(15(16,17)18)4-3-5-11(12)24-14/h3-5,8-9H,6-7H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMDRACPUGASQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CC(C1)OC2=NC3=C(C=CC=C3S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the DprE1 enzyme. This enzyme plays a crucial role in the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall. By inhibiting DprE1, the compound disrupts cell wall synthesis, leading to the death of the bacteria.
Mode of Action
The compound interacts with its target, DprE1, by binding to its active site. This binding inhibits the enzyme’s activity, preventing it from catalyzing the synthesis of arabinogalactan. The exact nature of this interaction and the resulting changes in the enzyme’s conformation are still under investigation.
Biochemical Pathways
The compound affects the arabinogalactan synthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its synthesis is crucial for the survival and virulence of the bacteria. By inhibiting DprE1, the compound disrupts this pathway, leading to a deficiency in arabinogalactan and, consequently, a compromised cell wall.
Biological Activity
N-isopropyl-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₄F₃N₃O₂S
- Molecular Weight : 341.34 g/mol
The biological activity of this compound is attributed to its interactions with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The azetidine ring may contribute to the modulation of enzyme activity, while the benzo[d]thiazole moiety is known for its role in various pharmacological activities, including anti-inflammatory and anticancer effects.
Anticancer Activity
Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, benzothiazole-based compounds have shown inhibitory effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical carcinoma) | 12.5 | |
| MCF7 (breast cancer) | 9.8 | |
| A549 (lung cancer) | 15.3 |
In vitro studies demonstrated that this compound inhibited cell proliferation and induced apoptosis in these cell lines.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In a study assessing the inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages, it was found to significantly reduce nitric oxide levels, indicating potential use as an anti-inflammatory agent.
Study 1: Evaluation of Antitumor Effects
A recent study focused on the antitumor effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability across multiple cancer types, with notable efficacy against colorectal and breast cancer cells.
Study 2: Mechanistic Insights into Anti-inflammatory Activity
Another investigation explored the mechanisms underlying the anti-inflammatory effects of this compound. The study revealed that it inhibits the NF-kB signaling pathway, leading to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
